molecular formula C10H12OS B2471189 4-(n-Propylthio)benzaldehyde CAS No. 84264-98-2

4-(n-Propylthio)benzaldehyde

Cat. No. B2471189
CAS RN: 84264-98-2
M. Wt: 180.27
InChI Key: IPFHCLSMBLTWFO-UHFFFAOYSA-N
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Description

“4-(n-Propylthio)benzaldehyde” is a chemical compound . Its linear formula is CH3CH2CH2C6H4CHO . The CAS number is 28785-06-0 . It has a molecular weight of 148.20 .


Synthesis Analysis

The synthesis of benzaldehyde from l-phenylalanine involves the expression of four enzymes in Escherichia coli: l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A quadruple mutant of 4-hydroxymandelate synthase demonstrated 2.4-fold higher activity than the wild type .


Molecular Structure Analysis

The molecular structure of “4-(n-Propylthio)benzaldehyde” can be represented by the SMILES string [H]C(=O)c1ccc(CCC)cc1 . The InChI is 1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,2-3H2,1H3 .


Chemical Reactions Analysis

The synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure, is presented . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(n-Propylthio)benzaldehyde” include a refractive index n20/D of 1.532 (lit.) . Its density is 1.0050 g/mL at 25 °C (lit.) . The storage temperature is 2-8°C .

Safety and Hazards

The safety information for “4-(n-Propylthio)benzaldehyde” includes a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302 . The precautionary statements are P301 + P312 + P330 . The hazard classification is Acute Tox. 4 Oral . The storage class code is 10 - Combustible liquids . The flash point is 217.4 °F (closed cup) or 103 °C (closed cup) .

properties

IUPAC Name

4-propylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFHCLSMBLTWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(n-Propylthio)benzaldehyde

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